

A Comparative Guide to Analytical Methods for Brexpiprazole Hydrochloride

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Compound of Interest

Compound Name: *Brexpiprazole hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of **brexpiprazole hydrochloride** in bulk and pharmaceutical dosage forms. The following sections detail a comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry methods, supported by experimental data from various studies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This comparison focuses on key performance indicators of various validated methods for **brexpiprazole hydrochloride** analysis.

Table 1: Comparison of Chromatographic Methods (HPLC and UPLC)

| Parameter | RP-HPLC Method 1[1] | RP-HPLC Method 2[2] | RP-HPLC Method 3[3] | UPLC Method[4][5] |
|---|---|---|---|---|
| Column | Waters C18 (150 mm × 4.6 mm, 5 µm) | COSMICSIL C18 (150 x 4.6mm, 5µm) | Inertsil ODS 3V (150 cm × 4.6 mm × 5 µm) | Ethylene-Bridged-Hybrid C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | 10 mM KH ₂ PO ₄ buffer (pH 2.0) : Acetonitrile (50:50, v/v) | 0.1% NaH ₂ PO ₄ : Methanol (50:50, v/v) | 20 mM KH ₂ PO ₄ buffer (pH 6.8) : Acetonitrile (50:50, v/v) | pH 2.0 buffer : Acetonitrile (67:33, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min | 0.5 mL/min |
| Detection Wavelength | 213 nm | 215 nm | 220 nm | 215 nm |
| Retention Time | 2.5 min | 2.25 min | Not Specified | 0.6 min |
| Linearity Range | 0.01-0.06 mg/mL | 2-6 µg/mL | 0.96-71 µg/mL | 20.4-61.3 µg/mL |
| Correlation Coefficient (r ²) | 0.999 | 1 | >0.999 | 0.9999 |
| LOD | 0.1 µg/mL | Not Specified | Not Specified | Not Specified |
| LOQ | 0.3 µg/mL | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Within limits | 99.14% | 95-105% | 99.3-100.9% |
| Precision (%RSD) | Intra-day: 0.10%, Inter-day: 0.10% | 1.10% | Not Specified | Not Specified |

Table 2: Comparison of Spectrophotometric Methods

| Parameter | UV-Visible Method 1[6] | UV-Visible Method 2[7][8] | First Derivative Method 1[7][8] | First Derivative Method 2[7][8] |
|--------------------------------------|---------------------------|--------------------------------|---------------------------------------|---------------------------------------|
| Solvent | Methanol | 0.1N HCl | 0.1N HCl | Sodium Acetate Buffer (pH 4.5) |
| λ_{max} | 215 nm | 214 nm | Not Applicable | Not Applicable |
| Linearity Range | 0.5-7.51 $\mu\text{g/mL}$ | 0.002-0.02 $\mu\text{g/mL}$ | 0.002-0.02 $\mu\text{g/mL}$ | 0.005-0.1 $\mu\text{g/mL}$ |
| Correlation Coefficient (r^2) | Not Specified | 0.9990 | Not Specified | Not Specified |
| Regression Equation | Not Specified | $y = 15.4517x + 0.0221$ | $y = 4.9605x + 0.0003$ | $y = 1.9990x - 0.0009$ |
| LOD | 0.07 $\mu\text{g/mL}$ | Not Specified | Not Specified | Not Specified |
| LOQ | 0.22 $\mu\text{g/mL}$ | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the referenced studies and are intended to provide a clear understanding of the experimental setup.

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Method 1[1][2][3]

- Instrumentation: HPLC system with a PDA detector.
- Column: Waters C18 (150 mm \times 4.6 mm, 5 μm).

- Mobile Phase: A 50:50 (v/v) mixture of 10 mM monobasic potassium phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) and HPLC grade acetonitrile. The mobile phase is filtered through a 0.45 μm membrane filter and degassed.
- Flow Rate: 1.0 mL/min.
- Detection: 213 nm.
- Column Temperature: 30°C.
- Injection Volume: 10 μL .
- Standard Preparation: A stock solution of 0.4 mg/mL brexpiprazole is prepared by dissolving 20 mg of the pure drug in 50 mL of mobile phase. A working standard of 0.04 $\mu\text{g/mL}$ is prepared by further dilution.

Ultra-Performance Liquid Chromatography (UPLC) Method[6][7]

- Instrumentation: UPLC system.
- Column: Ethylene-Bridged-Hybrid C18 (50 \times 2.1 mm, 1.7 μm).
- Mobile Phase: A 67:33 (v/v) mixture of a pH 2.0 buffer and acetonitrile.
- Flow Rate: 0.5 mL/min.
- Detection: 215 nm.
- Standard Preparation: Linearity was established for assay in the range of 20.4-61.3 $\mu\text{g/mL}$.

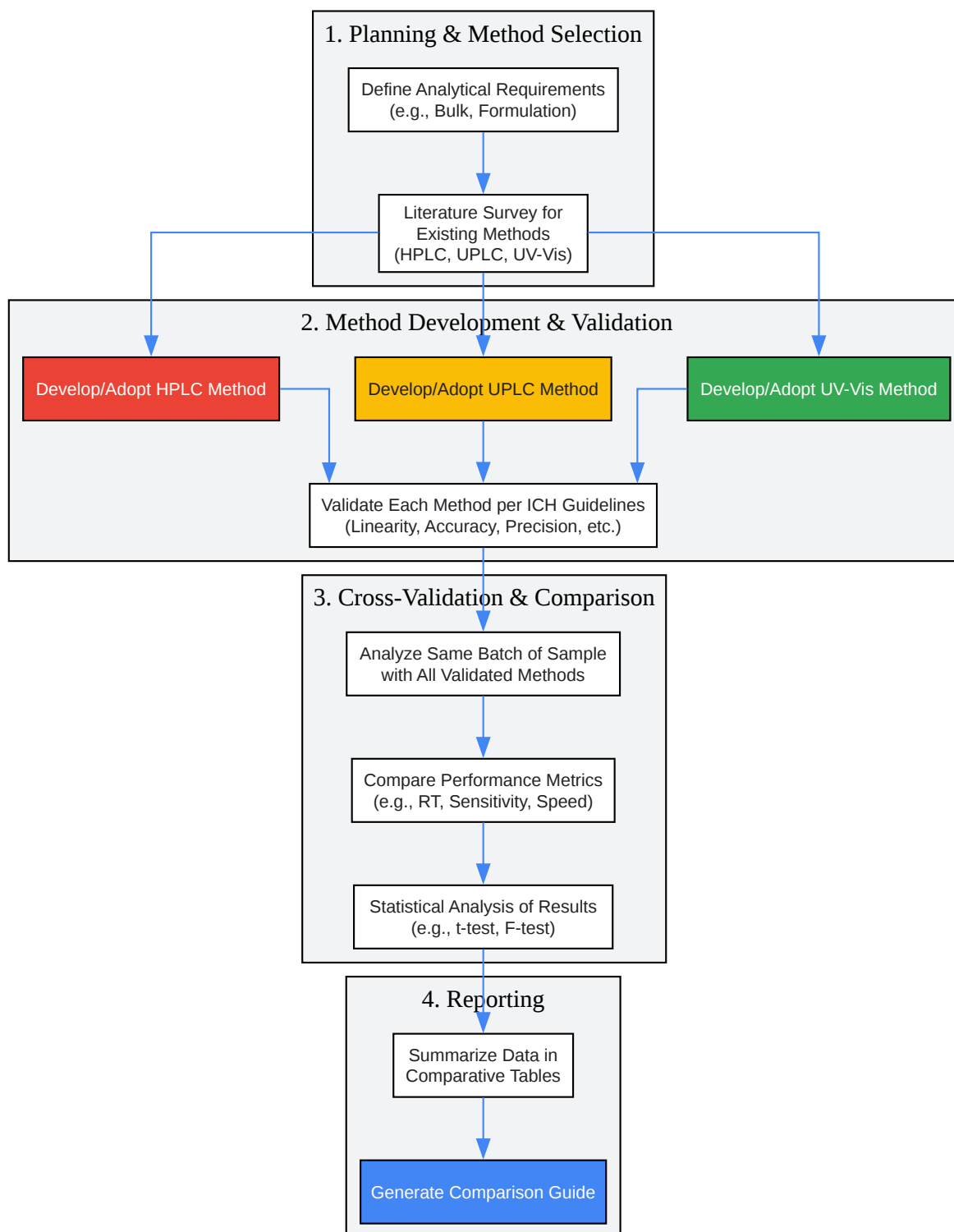
UV-Visible Spectrophotometry Method 1[8]

- Instrumentation: Double beam UV-visible spectrophotometer with matched quartz cells.
- Solvent: Methanol.
- Wavelength of Maximum Absorbance (λ_{max}): 215 nm.

- Standard Preparation: A stock solution is prepared, and subsequent dilutions are made with methanol to achieve concentrations within the linear range of 0.5-7.51 µg/mL.

Visualization of Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation and comparison of analytical methods for **brexpiprazole hydrochloride**.

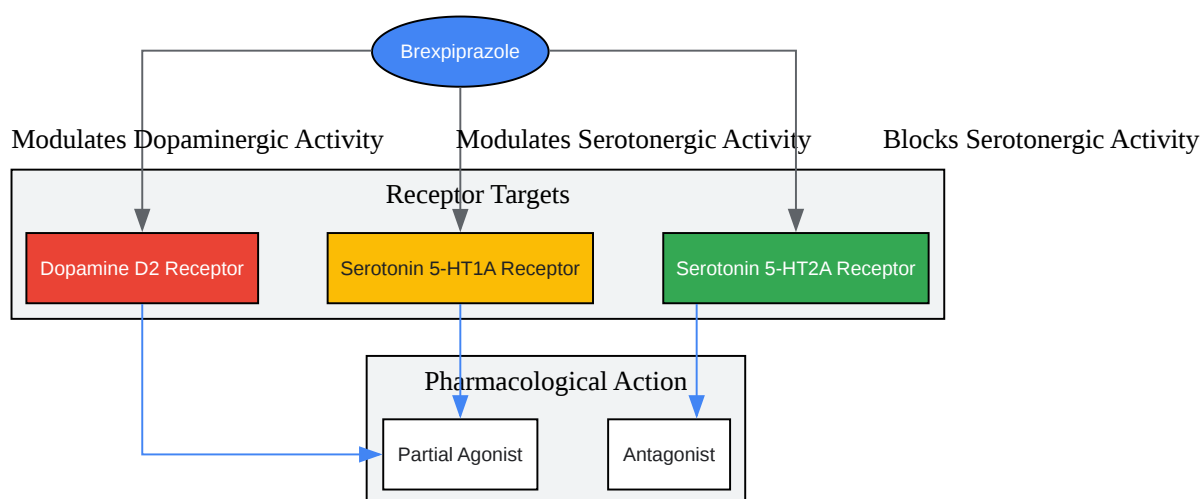


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Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway (Illustrative)

While not directly related to analytical method cross-validation, brexpiprazole's mechanism of action involves complex signaling pathways. The following is a simplified representation of its primary targets.



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Caption: Simplified signaling pathway of Brexpiprazole.

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